![molecular formula C20H25NO7S B14774982 1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate](/img/structure/B14774982.png)
1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate
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Overview
Description
1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H25NO7S and a molecular weight of 423.48 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a benzyl group, a methyl group, and a glutamate moiety, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate involves several stepsThe final step involves the sulfonation with 4-methylbenzenesulfonyl chloride under specific reaction conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to meet research demands .
Chemical Reactions Analysis
1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of 1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It is believed to act on glutamate receptors, which are crucial for neurotransmission in the central nervous system . The compound may modulate the activity of these receptors, influencing various signaling pathways and cellular responses.
Comparison with Similar Compounds
1-Benzyl 5-methyl l-glutamate 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1-Benzyl 5-methyl l-glutamate: Lacks the sulfonate group, which may affect its reactivity and applications.
5-Benzyl 1-methyl l-glutamate: Differently substituted, leading to variations in chemical behavior and biological activity.
Indazole derivatives: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl 2-aminopentanedioate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.C7H8O3S/c1-17-12(15)8-7-11(14)13(16)18-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,14H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWXOZIOZDBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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